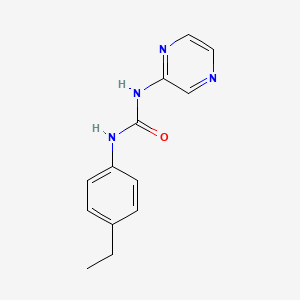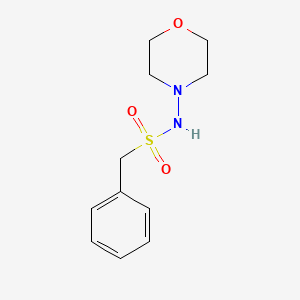
N-4-morpholinyl-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N-4-morpholinyl-1-phenylmethanesulfonamide, also known as NMS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of different research applications.
Wirkmechanismus
The mechanism of action of N-4-morpholinyl-1-phenylmethanesulfonamide involves its ability to bind to the NMDA receptor and block its function. This results in a reduction in the amount of calcium that is able to enter the cell through the receptor, which in turn leads to a reduction in the activity of the neuron. This mechanism of action has been extensively studied and has been shown to be highly specific and effective.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-4-morpholinyl-1-phenylmethanesulfonamide are primarily related to its ability to block the NMDA receptor. This leads to a reduction in the activity of the neuron and has been shown to have a range of different effects, including reducing the severity of seizures and reducing the amount of damage that occurs following a stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-4-morpholinyl-1-phenylmethanesulfonamide in lab experiments is its high specificity and potency. It has been shown to be a highly effective tool for studying the function of the NMDA receptor and has been used in a variety of different research applications. However, one of the limitations of using N-4-morpholinyl-1-phenylmethanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of different future directions that could be explored in the study of N-4-morpholinyl-1-phenylmethanesulfonamide. One potential area of research is the development of new compounds that are based on the structure of N-4-morpholinyl-1-phenylmethanesulfonamide but have improved specificity and potency. Additionally, further research could be done to explore the potential therapeutic applications of N-4-morpholinyl-1-phenylmethanesulfonamide, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, there is also potential for N-4-morpholinyl-1-phenylmethanesulfonamide to be used as a tool for studying the function of other ion channels and receptors in the brain, which could lead to a greater understanding of a range of different physiological processes.
Wissenschaftliche Forschungsanwendungen
N-4-morpholinyl-1-phenylmethanesulfonamide has been used in a variety of different scientific research applications, including as a tool to study the function of ion channels in the brain. It has been shown to be a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in a range of different physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
N-morpholin-4-yl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-17(15,10-11-4-2-1-3-5-11)12-13-6-8-16-9-7-13/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIQEQCDPMFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)
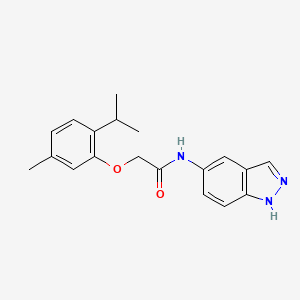
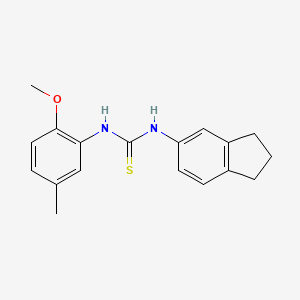
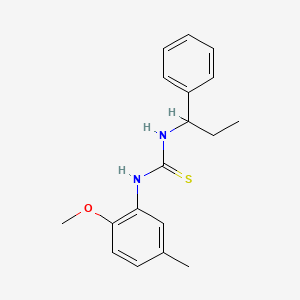
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
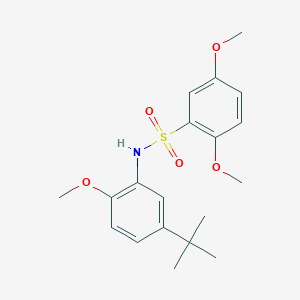
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
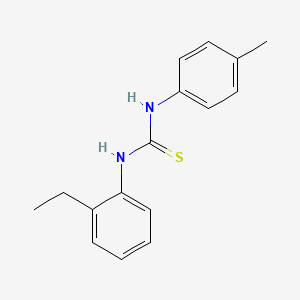


![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)
